molecular formula C8H8N2O B1508717 (1H-pyrrolo[3,2-c]pyridin-2-yl)methanol

(1H-pyrrolo[3,2-c]pyridin-2-yl)methanol

Cat. No.: B1508717
M. Wt: 148.16 g/mol
InChI Key: MKYDBLQDIMYZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanol is a functionalized heterocyclic building block designed for medicinal chemistry and drug discovery research. The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in anticancer development, serving as a stable bioisostere for susceptible cis-olefin bonds in natural products like combretastatin A-4 . Recent studies have leveraged this rigid structure to design potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in various cancer cell lines . The hydroxymethyl group at the 2-position presents a versatile synthetic handle for further derivatization, allowing researchers to explore structure-activity relationships and optimize drug-like properties. This compound is intended for the synthesis of novel small molecules targeting critical biological pathways. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-2-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-4,10-11H,5H2

InChI Key

MKYDBLQDIMYZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=C2)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Protein Kinases
One of the primary applications of (1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is in the development of inhibitors for specific protein kinases. For instance, research has demonstrated its effectiveness as a selective inhibitor of MPS1 (Monopolar Spindle 1), a kinase implicated in cell division and cancer progression. The compound stabilizes an inactive conformation of MPS1, which is crucial for its inhibition, showcasing an IC50 value of 0.025 μM in biochemical assays . This selective inhibition translates into potent antiproliferative activity against cancer cell lines, such as HCT116, making it a promising candidate for cancer therapeutics.

Therapeutic Potential in Inflammatory Diseases
Another significant application involves the modulation of RIPK3 (Receptor Interacting Protein Kinase 3), which plays a role in inflammatory signaling pathways. Compounds derived from this compound have been identified as potential therapeutic agents for conditions characterized by dysregulated RIPK3 activity. These include inflammatory diseases, neurodegenerative disorders, and ischemic conditions. The ability to inhibit RIPK3 may provide benefits in treating diseases such as rheumatoid arthritis and Crohn's disease .

Synthetic Applications

Building Block for Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, enabling chemists to create diverse derivatives that can be screened for biological activity. For example, it can be utilized in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines through cross-coupling reactions, enhancing its utility in drug discovery .

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity
The compound's structure allows researchers to perform SAR studies to optimize its biological activity. By systematically modifying different parts of the molecule and assessing their effects on kinase inhibition or other biological activities, researchers can identify potent analogs that retain desirable pharmacological properties while minimizing side effects. For instance, studies have shown that specific substitutions at the C-2 position significantly affect both potency and metabolic stability .

Data Tables

Application Area Specific Use Example Findings
Medicinal ChemistryMPS1 InhibitionIC50 = 0.025 μM; antiproliferative activity against HCT116
Inflammatory DiseasesRIPK3 ModulationPotential treatment for rheumatoid arthritis and Crohn's disease
Synthetic ApplicationsBuilding Block for Complex MoleculesUsed in synthesizing 2-aryl derivatives via cross-coupling
Structure-Activity RelationshipOptimization of Biological ActivityModifications at C-2 position enhance potency and stability

Case Study 1: MPS1 Inhibition

In a study focusing on MPS1 inhibitors, this compound derivatives were synthesized and evaluated for their binding affinity and selectivity. The findings indicated that specific structural modifications led to enhanced potency and selectivity against MPS1 compared to other kinases like CDK2.

Case Study 2: RIPK3 Modulation

Research into RIPK3 modulation revealed that derivatives of this compound exhibited significant anti-inflammatory effects in preclinical models. These compounds were shown to reduce pro-inflammatory cytokine production and improve outcomes in models of autoimmune diseases.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C8H8N2O (molecular weight: 148.16 g/mol) .
  • Solubility: Poor aqueous solubility but miscible with polar organic solvents like methanol and ethanol .
  • Stability : The hydroxymethyl group may participate in hydrogen bonding, influencing crystallization and stability .

Comparison with Similar Compounds

Structural Isomers and Regioisomers

The position of the hydroxymethyl group and the pyrrolopyridine ring fusion pattern significantly alter properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Feature Source
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanol C8H8N2O 148.16 2-position Core compound
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol C8H8N2O 148.16 2-position Different ring fusion (3,2-b)
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol C9H10N2O2 178.19 5-methoxy, 2-hydroxymethyl Enhanced solubility
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol C8H8N2O 148.16 5-position Altered substitution site

Impact of Ring Fusion :

  • The 3,2-c vs. 3,2-b fusion alters π-conjugation and electronic properties, affecting reactivity in synthetic pathways (e.g., electrophilic substitution) .
  • Example: (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (MW: 148.16) exhibits distinct NMR shifts compared to the 3,2-c isomer due to electronic differences .

Functional Group Modifications

Carboxylic Acid Derivatives

Compounds like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) and its 5-chloro (10b) and 5-methoxy (10c) analogs demonstrate how substituents influence synthesis and properties:

Compound Yield Substituent Key Property Source
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) 95% None High yield, used as precursor
5-Chloro-10b 71% Cl Electron-withdrawing, alters reactivity
5-Methoxy-10c 80% OMe Electron-donating, improves solubility
  • The 5-methoxy group in 10c enhances solubility compared to 10a and 10b, analogous to the methoxy-substituted methanol derivative .

Amine and Salt Derivatives

  • (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride : This derivative (CAS 2408959-99-7) is a hydrochloride salt with improved aqueous solubility (95% purity) .
  • Biological Relevance : The dihydrochloride form is preferred in drug formulation for enhanced bioavailability .

Preparation Methods

Synthesis of 6-Aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a–t)

The intermediate 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16 , 0.1 mmol, 0.036 g), substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol, 0.069), and Pd(PPh3)4 (0.006 mmol, 0.007 g) are dissolved in 1,4-dioxane (6 mL) and H2O (2 mL) and degassed with N2. Then the mixture is reacted in a microwave reactor for 26 min at 125 °C. When the reaction is completed, the mixture is extracted with ethyl acetate (20 mL × 3). The combined organic layers are washed with brine, dried over Na2SO4, and purified by silica gel column chromatography to afford target compounds 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a–t ).

Synthesis of Substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines

Pyrrolopyridines are bicyclic ring systems that combine an electron-withdrawing pyridine ring with an electron-releasing pyrrole ring. These compounds display biological as well as physicochemical activities. Furthermore, pyrrolo[3,2-c]pyridine, known as 5-azaindole, and pyrrolo[2,3-b]pyridine, known as 7-azaindole, are substrates for probing the active site of a novel enzyme – nitrile reductase queF – which has recently been found in the biosynthetic pathway to the modified nucleoside queuosine. This enzyme can reduce a nitrile group to its corresponding primary amine but exhibits high substrate selectivity towards its natural substrate 2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-one (preQ0). Substituted 5-azaindole was prepared starting from an N-protected 2-substituted pyrrole. In the first step, a carboxylic acid moiety was introduced by Knoevenagel condensation. The carboxylic acid moiety is then converted to an azide group, followed by subsequent Curtius rearrangement to yield 5-azaindole. Depending on the protection group used in the pyrrole starting material, the final 5-azaindole showed either an N-1 benzyl or N-1 phenylsulfonyl protecting group, leading to a decrease of polarity compared to unsubstituted pyrrolepyridine. Additionally, pyrrolo[2,3-b]pyridines as well as pyrrolo[3,2-c]pyridines were synthesized in condensation reactions starting from substituted pyridine precursors, first used for the preparation of 5- and 7-azaindoles in this work.

General Synthetic Procedure for 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)

To a reaction vessel was added (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL). The reaction mixture was stirred for 5 h at 100 °C, filtered, and concentrated in vacuo. The pH was adjusted to 8 with aqueous sodium carbonate and extracted with ethyl acetate. The organic portion was washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was purified by silica gel chromatography using a mixture of n-hexane/ethyl acetate (1:2) as an eluent to afford the title compound as a white solid.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-pyrrolo[3,2-c]pyridin-2-yl)methanol, and what methodological considerations are critical for reproducibility?

  • Answer : A common approach involves multi-step organic synthesis, including cyclization and functional group modifications. For example, chloranil (1.4 mmol) in xylene under reflux for 25–30 hours facilitates oxidation steps, followed by purification via recrystallization from methanol . Key considerations include stoichiometric control of reagents, inert atmosphere maintenance, and solvent purity. Purity validation (≥95%) is typically confirmed by HPLC or NMR .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

  • Answer : Use a combination of 1H^1H-NMR (400 MHz, CDCl3_3) and mass spectrometry. For instance, derivatives such as "(2,5-di(pyridin-2-yl)pyrrolidin-3-yl)methanol" exhibit distinct NMR signals: δ 8.61–8.37 (pyridine protons), 4.43 (pyrrolidine protons), and 3.89–3.69 (hydroxyl and CH2_2-OH groups) . Cross-reference with computational databases (e.g., PubChem InChI keys) ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Follow SDS guidelines:

  • Inhalation : Move to fresh air; administer artificial respiration if necessary.
  • Skin contact : Wash thoroughly with water and consult a physician.
  • Storage : Keep in airtight containers away from oxidizing agents. Safety gear (gloves, goggles) is mandatory due to potential irritant properties .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when facing low purity or conflicting spectral data?

  • Answer : Implement design-of-experiments (DoE) methodologies. For example, a multi-response nonlinear programming model with inscribed design can optimize parameters like reaction time, temperature, and catalyst loading . Address spectral contradictions by comparing experimental data with computational simulations (e.g., density functional theory for NMR shifts) .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR) in pharmacological studies?

  • Answer : Introduce functional groups (e.g., dihydrochloride salts) to enhance solubility and bioavailability. For example, "(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride" (95% purity) demonstrates improved reactivity in biological assays . Use Suzuki-Miyaura coupling or Buchwald-Hartwig amination for regioselective modifications .

Q. How can discrepancies in reported purity values (e.g., 95% vs. 97%) for this compound be resolved during quality control?

  • Answer : Perform orthogonal validation:

  • Chromatography : Compare retention times against certified standards using HPLC .
  • Elemental analysis : Verify C, H, N, and O content against theoretical values (e.g., C8_8H8_8N2_2O for the parent compound) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to detect impurities .

Q. What role does this compound play in catalytic or material science applications?

  • Answer : Its pyrrolopyridine core serves as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) due to electron-rich nitrogen sites . In materials science, derivatives are explored for OLEDs, leveraging their fluorescent properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.